Cas no 1349719-98-7 ((S)-JQ-35)

(S)-JQ-35 structure
Nom du produit:(S)-JQ-35
Numéro CAS:1349719-98-7
Le MF:C27H34ClN7OS
Mégawatts:540.123162746429
CID:4591736
PubChem ID:54670351
(S)-JQ-35 Propriétés chimiques et physiques
Nom et identifiant
-
- (S)-JQ-35
- JQ-35, (S)-
- TEN-010
- 6H-Thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine-6-acetamide, 4-(4-chlorophenyl)-2,3,9-trimethyl-N-[3-(4-methyl-1-piperazinyl)propyl]-, (6S)-
- (S)-2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)-N-(3-(4-methylpiperazin-1-yl)propyl)acetamide
- TEN010
- JQ-35-(S)?
- CHEMBL4297423
- NSC816555
- CS-0064969
- US10925881, Name (S)-JQ35
- DA-64664
- 6H-Thieno(3,2-f)(1,2,4)triazolo(4,3-a)(1,4)diazepine-6-acetamide, 4-(4-chlorophenyl)-2,3,9-trimethyl-N-(3-(4-methyl-1-piperazinyl)propyl)-, (6S)-
- EX-A3890
- BDBM483491
- AKOS040741901
- G16451
- 1349719-98-7
- Bet inhibitor ro6870810
- HY-117286
- Rg 6146
- DB15151
- (S)?-?JQ-?35
- RO6870810
- TA3QN7788D
- MS-29956
- RG6146
- 2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-[3-(4-methylpiperazin-1-yl)propyl]acetamide
- Q27896195
- (S)-JQ35
- GTPL9118
- Bet inhibitor TEN-010
- UNII-TA3QN7788D
- SCHEMBL881288
- RG 6146 [WHO-DD]
- ZDC71998
- Ro-6870810
- NSC-816555
-
- Piscine à noyau: 1S/C27H34ClN7OS/c1-17-18(2)37-27-24(17)25(20-6-8-21(28)9-7-20)30-22(26-32-31-19(3)35(26)27)16-23(36)29-10-5-11-34-14-12-33(4)13-15-34/h6-9,22H,5,10-16H2,1-4H3,(H,29,36)/t22-/m0/s1
- La clé Inchi: PKQXLRYFPSZKDU-QFIPXVFZSA-N
- Sourire: N12C(C)=NN=C1[C@H](CC(NCCCN1CCN(C)CC1)=O)N=C(C1=CC=C(Cl)C=C1)C1C(C)=C(C)SC=12
Propriétés calculées
- Qualité précise: 539.2234076g/mol
- Masse isotopique unique: 539.2234076g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 7
- Comptage des atomes lourds: 37
- Nombre de liaisons rotatives: 7
- Complexité: 817
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 1
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 3.5
- Surface topologique des pôles: 107Ų
(S)-JQ-35 Informations de sécurité
- Conditions de stockage:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
(S)-JQ-35 PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
TRC | S080839-10mg |
(S)\u200b-\u200bJQ-\u200b35 |
1349719-98-7 | 10mg |
$ 1400.00 | 2022-06-03 | ||
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce50638-10mg |
(S)-JQ-35 (TEN-010) |
1349719-98-7 | 98% | 10mg |
¥2139.00 | 2023-09-07 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce50638-100mg |
(S)-JQ-35 (TEN-010) |
1349719-98-7 | 98% | 100mg |
¥10699.00 | 2023-09-07 | |
DC Chemicals | DC12191-250 mg |
JQ-35-(S) |
1349719-98-7 | >98% | 250mg |
$1200.0 | 2022-02-28 | |
eNovation Chemicals LLC | Y1245140-5mg |
JQ-35, (S)- |
1349719-98-7 | 98% | 5mg |
$340 | 2024-06-05 | |
ChemScence | CS-0064969-5mg |
(S)-JQ-35 |
1349719-98-7 | 98.98% | 5mg |
$150.0 | 2022-04-27 | |
MedChemExpress | HY-117286-10mM*1mLinDMSO |
(S)-JQ-35 |
1349719-98-7 | 99.46% | 10mM*1mLinDMSO |
¥1782 | 2023-07-26 | |
DC Chemicals | DC12191-250mg |
JQ-35-(S) |
1349719-98-7 | >98% | 250mg |
$1200.0 | 2023-09-15 | |
eNovation Chemicals LLC | Y1245140-5mg |
JQ-35, (S)- |
1349719-98-7 | 98% | 5mg |
$360 | 2025-02-20 | |
MedChemExpress | HY-117286-10mM*1 mL in DMSO |
(S)-JQ-35 |
1349719-98-7 | 99.46% | 10mM*1 mL in DMSO |
¥1782 | 2024-05-22 |
(S)-JQ-35 Littérature connexe
-
Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013
-
Chengchun Tang,Yoshio Bando,Chunyi Zhi,Dmitri Golberg Chem. Commun., 2007, 4599-4601
-
Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
-
5. Book reviews
1349719-98-7 ((S)-JQ-35) Produits connexes
- 325804-03-3(2-(phenoxymethyl)-5-phenyl-1,3,4-oxadiazole)
- 230299-21-5(bis(hexylene glycolato)diboron)
- 1115514-45-8(3-[2-({[(5-chloro-2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-phenylbenzamide)
- 52089-62-0(Diethyl Succinate-d4)
- 672343-50-9(N4-cyclohexyl-N2-methyl-5-nitropyrimidine-2,4,6-triamine)
- 2138415-73-1(2-(dimethylamino)-N-[5-(trifluoromethyl)azepan-4-yl]acetamide)
- 27373-94-0((1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexylmethanol)
- 2034439-78-4(N-{[5-(thiophen-3-yl)furan-2-yl]methyl}methanesulfonamide)
- 2227876-61-9((2S)-1-(quinoxalin-2-yl)propan-2-ol)
- 1403766-64-2(3-amino-3-methylcyclobutan-1-ol hydrochloride)
Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:1349719-98-7)(S)-JQ-35

Pureté:99%/99%/99%/99%/99%
Quantité:10mg/25mg/50mg/100mg/250mg
Prix ($):162.0/196.0/238.0/348.0/697.0